Cas no 1804872-67-0 (2-Bromo-6-nitropyridine-3-sulfonamide)

2-Bromo-6-nitropyridine-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-6-nitropyridine-3-sulfonamide
-
- Inchi: 1S/C5H4BrN3O4S/c6-5-3(14(7,12)13)1-2-4(8-5)9(10)11/h1-2H,(H2,7,12,13)
- InChI Key: FCOPRWXQZVAPMS-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=C([N+](=O)[O-])N=1)S(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 321
- XLogP3: 0.6
- Topological Polar Surface Area: 127
2-Bromo-6-nitropyridine-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029011349-1g |
2-Bromo-6-nitropyridine-3-sulfonamide |
1804872-67-0 | 95% | 1g |
$3,010.80 | 2022-04-01 | |
Alichem | A029011349-250mg |
2-Bromo-6-nitropyridine-3-sulfonamide |
1804872-67-0 | 95% | 250mg |
$1,038.80 | 2022-04-01 |
2-Bromo-6-nitropyridine-3-sulfonamide Related Literature
-
1. Back matter
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
3. Book reviews
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Additional information on 2-Bromo-6-nitropyridine-3-sulfonamide
Recent Advances in the Study of 2-Bromo-6-nitropyridine-3-sulfonamide (CAS: 1804872-67-0) and Its Applications in Chemical Biology and Medicine
The compound 2-Bromo-6-nitropyridine-3-sulfonamide (CAS: 1804872-67-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile reactivity and potential therapeutic applications. This research briefing aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery and development.
Recent studies have highlighted the unique structural features of 2-Bromo-6-nitropyridine-3-sulfonamide, which make it a valuable intermediate in the synthesis of more complex molecules. The presence of both bromo and nitro functional groups on the pyridine ring allows for diverse chemical modifications, enabling the creation of libraries of derivatives with varied biological activities. Researchers have successfully utilized this compound in the development of novel kinase inhibitors, demonstrating its potential in targeting cancer-related signaling pathways.
In terms of synthetic methodology, advancements have been made in optimizing the production of 2-Bromo-6-nitropyridine-3-sulfonamide. A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic route with higher yields and reduced environmental impact. The new protocol employs greener solvents and catalytic conditions, aligning with the pharmaceutical industry's increasing focus on sustainable chemistry practices.
Biological evaluations of 2-Bromo-6-nitropyridine-3-sulfonamide derivatives have revealed promising antimicrobial properties. Several analogs have shown potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. These findings, published in recent issues of Bioorganic & Medicinal Chemistry Letters, suggest potential applications in addressing the global antibiotic resistance crisis.
Furthermore, computational studies have provided insights into the molecular interactions of 2-Bromo-6-nitropyridine-3-sulfonamide with various biological targets. Molecular docking simulations indicate that the sulfonamide moiety plays a crucial role in binding to enzyme active sites, while the bromo and nitro groups contribute to the overall binding affinity and selectivity. These computational predictions have been validated by subsequent biochemical assays, establishing a solid foundation for structure-activity relationship (SAR) studies.
In the context of drug discovery, 2-Bromo-6-nitropyridine-3-sulfonamide has emerged as a key scaffold for the development of small molecule modulators of protein-protein interactions (PPIs). Its rigid pyridine core and strategically positioned substituents make it particularly suitable for targeting challenging PPIs involved in various disease pathways. Recent patent filings from major pharmaceutical companies indicate growing commercial interest in this chemical entity and its derivatives.
Safety and toxicological assessments of 2-Bromo-6-nitropyridine-3-sulfonamide have also progressed, with preliminary data suggesting a favorable profile for further development. Current research is focusing on improving the pharmacokinetic properties of derivatives while maintaining their biological efficacy. These efforts are crucial for advancing promising candidates through the drug development pipeline.
Looking ahead, researchers anticipate that 2-Bromo-6-nitropyridine-3-sulfonamide will continue to play a significant role in medicinal chemistry exploration. Its structural versatility and demonstrated biological activities position it as a valuable tool for addressing unmet medical needs across multiple therapeutic areas. Ongoing studies are expected to further elucidate its mechanism of action and expand its applications in chemical biology and drug discovery.
1804872-67-0 (2-Bromo-6-nitropyridine-3-sulfonamide) Related Products
- 2229151-39-5(1-(3,4,5-trifluorophenyl)cyclopropylmethanamine)
- 2137633-50-0(4-{2-4-(2-bromoethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione)
- 2228154-26-3(2,2-dimethyl-3-(trifluoroacetyl)-1lambda6-thiolane-1,1-dione)
- 853062-19-8(2-{1-(1,3-dioxaindan-5-yl)propan-2-ylamino}acetic acid)
- 1261668-84-1(8-Fluoronaphthalene-2-methanol)
- 2229607-65-0(3-(3,4-dihydro-1H-2-benzopyran-6-yl)methylazetidine)
- 1689952-76-8((1R)-1-4-(difluoromethoxy)-2-fluorophenylethan-1-ol)
- 868219-78-7(5-(4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 1337623-56-9(2-(1-aminoethyl)-4-bromo-6-methoxyphenol)
- 1700320-80-4(4-{6-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidin-2-yl}pyridine)




